molecular formula C14H10IN3O4 B5851323 N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No. B5851323
M. Wt: 411.15 g/mol
InChI Key: JARCHDYHRRVTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as INBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. INBC is a small molecule that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide involves the inhibition of tubulin polymerization, which is essential for cell division. N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide binds to the colchicine binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have various biochemical and physiological effects, such as the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to be selective towards cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide has several advantages for lab experiments, such as its high affinity towards cancer cells, the ability to inhibit tubulin polymerization, and the ability to induce apoptosis. However, N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy. N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide can also have off-target effects, leading to toxicity in normal cells.

Future Directions

There are several future directions for the research on N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide, such as the development of more efficient synthesis methods, the optimization of the reaction conditions, and the conjugation of N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide with other molecules for drug delivery. N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide can also be further studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy. The development of N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide analogs with improved solubility and efficacy can also be explored.

Synthesis Methods

N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide can be synthesized using various methods, such as the reaction of 4-nitrobenzenecarboximidamide with 2-iodobenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-nitrobenzenecarboximidamide with 2-iodobenzoic acid in the presence of a catalyst like triethylamine. The yield of N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been used in various scientific research applications, such as molecular imaging, drug delivery, and cancer therapy. N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide can be used as a fluorescent probe for detecting cancer cells due to its high affinity towards cancer cells. It can also be used as a drug delivery agent by conjugating it with drugs, peptides, or proteins. N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O4/c15-12-4-2-1-3-11(12)14(19)22-17-13(16)9-5-7-10(8-6-9)18(20)21/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCHDYHRRVTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-benzamidoxime, o-(2-iodobenzoyl)-

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